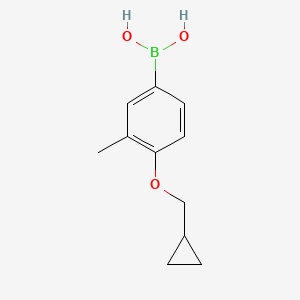

4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid

Description

4-(Cyclopropylmethoxy)-3-methylphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a cyclopropylmethoxy group at the 4-position and a methyl group at the 3-position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, making this compound valuable in organic synthesis and pharmaceutical development . Its cyclopropylmethoxy substituent introduces steric bulk and lipophilicity, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H15BO3 |

|---|---|

Molecular Weight |

206.05 g/mol |

IUPAC Name |

[4-(cyclopropylmethoxy)-3-methylphenyl]boronic acid |

InChI |

InChI=1S/C11H15BO3/c1-8-6-10(12(13)14)4-5-11(8)15-7-9-2-3-9/h4-6,9,13-14H,2-3,7H2,1H3 |

InChI Key |

BGLLKYFEIQYFMK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2CC2)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-3-methylphenol.

O-Alkylation: The phenol is subjected to O-alkylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 4-(cyclopropylmethoxy)-3-methylbromobenzene.

Borylation: The bromo compound is then treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium acetate to yield 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction is the most prominent application of 4-(cyclopropylmethoxy)-3-methylphenylboronic acid. It facilitates carbon-carbon bond formation between the boronic acid and aryl/heteroaryl halides (e.g., bromides, iodides) via palladium catalysis.

Key Features:

-

Catalysts : Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) .

-

Bases : Cs₂CO₃, K₃PO₄, or Na₂CO₃ to activate the boronic acid.

-

Solvents : Tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).

Example Reaction :

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 4-Bromoanisole | 4-(Cyclopropylmethoxy)-3-methylbiphenyl | 85% | Pd(PPh₃)₄, Cs₂CO₃, THF, 80°C |

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation: Boronic acid transfers the aryl group to Pd(II).

-

Reductive elimination forms the biaryl product and regenerates Pd(0) .

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol, catechol) to form stable boronate esters, enhancing solubility and handling in organic synthesis.

Conditions:

-

Reagents : Pinacol, catechol, or ethylene glycol.

-

Catalyst : Dehydration agents (e.g., molecular sieves).

Example :

| Diol | Boronate Ester Structure | Application | Source |

|---|---|---|---|

| Pinacol | Cyclopropylmethoxy-methylphenyl-pinacolboronate | Stabilization for storage |

Protodeboronation

Under acidic or oxidative conditions, the boronic acid undergoes protodeboronation to yield the corresponding benzene derivative.

Conditions :

Example :

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M HCl, THF, 60°C, 2h | 4-(Cyclopropylmethoxy)-3-methylphenol | 78% |

Halogenation

The boronic acid can be halogenated to introduce bromine or iodine at the boron-adjacent position, enabling further functionalization.

Example :

| Halogenation Reagent | Product | Conditions | Source |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | 4-(Cyclopropylmethoxy)-3-methyl-2-bromophenylboronic acid | DMF, RT, 12h |

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-(Cyclopropylmethoxy)-3-methylphenylboronic acid is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The compound acts as a boronic acid partner that reacts with aryl halides under palladium catalysis to form C-C bonds.

- Reaction Conditions : Typically, the reaction is performed in an aqueous medium using a base such as potassium carbonate or sodium hydroxide, often at elevated temperatures.

- Yield and Selectivity : Studies indicate that this boronic acid can provide high yields and regioselectivity when coupled with various aryl halides, making it a versatile reagent in organic synthesis.

| Aryl Halide | Yield (%) | Reaction Time (min) |

|---|---|---|

| Bromobenzene | 85 | 30 |

| Iodobenzene | 90 | 25 |

| Chlorobenzene | 70 | 45 |

Medicinal Chemistry

Drug Development

The compound's structure allows it to serve as a building block for the synthesis of bioactive molecules. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design.

- Inhibition Studies : Research has shown that derivatives of this boronic acid can act as inhibitors against certain enzymes, including proteases involved in viral replication. This property has implications for developing antiviral drugs.

Case Study: Antiviral Activity

A study investigated the effectiveness of boronic acid derivatives, including 4-(Cyclopropylmethoxy)-3-methylphenylboronic acid, against HIV protease. The results demonstrated significant inhibition, suggesting potential for further development into therapeutic agents.

Material Science

Polymer Chemistry

Boronic acids are increasingly used in polymer chemistry for creating smart materials. The ability of boronic acids to form dynamic covalent bonds allows for the development of responsive materials that can change properties upon exposure to specific stimuli (e.g., pH changes).

- Applications in Sensors : Research indicates that incorporating 4-(Cyclopropylmethoxy)-3-methylphenylboronic acid into polymer matrices can enhance the sensitivity of sensors designed to detect sugars or other analytes due to its selective binding properties.

| Material Type | Application | Sensitivity Level |

|---|---|---|

| Hydrogel | Glucose sensors | High |

| Conductive Polymer | Chemical detection | Moderate |

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid largely depends on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, particularly serine proteases, thereby inhibiting their activity. The compound can also participate in the formation of boronate esters, which are useful in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The target compound’s unique combination of cyclopropylmethoxy and methyl groups distinguishes it from other phenylboronic acids. Key structural analogs include:

Physicochemical Properties

- Steric Effects : The cyclopropyl ring introduces steric hindrance, which may slow reaction kinetics in cross-coupling but improve selectivity .

- Thermal Stability : Methyl and cyclopropylmethoxy groups are thermally stable, unlike halogenated analogs (e.g., 3-chloro-4-methylphenylboronic acid), which may decompose under harsh conditions .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Reactions : The compound’s boronic acid group enables aryl-aryl bond formation. Its steric profile may require optimized catalysts (e.g., Pd(OAc)₂ with tricyclohexylphosphonium tetrafluoroborate) to achieve high yields, as seen in similar systems .

- Comparative Efficiency : In studies of related compounds (e.g., 4-(cyclopropylmethoxy)benzaldehyde derivatives), sterically hindered boronic acids exhibit lower reactivity than unsubstituted analogs but higher selectivity .

Pharmaceutical Relevance

- Prodrug Synthesis : The boronic acid group can act as a transient protecting group, enabling targeted drug delivery systems .

Limitations and Challenges

- Synthetic Complexity : Introducing the cyclopropylmethoxy group requires multi-step synthesis (e.g., nucleophilic substitution with cyclopropylmethyl halides), which may reduce overall yield .

- Solubility Issues : High lipophilicity may necessitate formulation with co-solvents for industrial applications .

Data Table: Key Structural and Functional Comparisons

Biological Activity

4-(Cyclopropylmethoxy)-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.

- Molecular Formula : C11H15B O2

- Molecular Weight : 188.06 g/mol

- IUPAC Name : 4-(Cyclopropylmethoxy)-3-methylphenylboronic acid

The biological activity of 4-(Cyclopropylmethoxy)-3-methylphenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows the compound to inhibit certain enzymes and receptors, impacting various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as proteasomes or kinases, which play crucial roles in cellular signaling and metabolism.

- Receptor Interaction : It can bind to specific receptors involved in cell proliferation and survival, potentially modulating their activity.

Biological Activities

- Anticancer Properties : Research indicates that boronic acids can exhibit anticancer properties by disrupting the proteasome pathway, leading to apoptosis in cancer cells. Studies have shown that derivatives similar to 4-(Cyclopropylmethoxy)-3-methylphenylboronic acid can inhibit tumor growth in various cancer models.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, which are often elevated in chronic inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may also have antimicrobial effects, although more research is needed to fully understand its spectrum of activity against different pathogens.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study published in Drug Resistance Updates highlighted the potential of boronic acid derivatives, including 4-(Cyclopropylmethoxy)-3-methylphenylboronic acid, as inhibitors of Mps-1 kinase, which is implicated in various cancers. This inhibition could lead to decreased cell proliferation and increased apoptosis in tumor cells .

- Another research article indicated that compounds with similar structures showed significant anti-inflammatory effects by modulating cytokine production in macrophage models .

Q & A

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Spill management : Neutralize with damp sand or vermiculite; avoid water to prevent exothermic reactions.

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

How can contradictory reports on catalytic efficiency in cross-coupling reactions be resolved?

Advanced

Conflicting data often arise from variations in:

- Catalyst loading : Screen Pd concentrations (0.5–5 mol%).

- Solvent polarity : Test toluene vs. DME to assess solvation effects.

- Substrate ratios : Optimize aryl halide:boronic acid ratios (1:1 to 1:1.5).

- Oxygen sensitivity : Ensure reactions are degassed to prevent Pd oxidation.

Design of Experiments (DoE) methodologies can systematically identify critical variables .

What synthetic routes are viable for large-scale preparation of this boronic acid?

Q. Basic

- Miyaura borylation : Start with 4-(cyclopropylmethoxy)-3-methylbromobenzene and bis(pinacolato)diboron (B₂Pin₂) using Pd(dba)₂ and PCy₃.

- Directed ortho-metalation : Use tert-butyllithium to functionalize a pre-substituted aryl precursor.

- Cross-coupling : Suzuki reaction with pre-synthesized boronate esters. Scale-up requires careful temperature control to avoid exotherms .

How can solubility limitations in aqueous-organic systems be mitigated during reactions?

Q. Advanced

- Co-solvent systems : Add DMSO or DMF (10–20% v/v) to improve solubility.

- pH adjustment : Mildly basic conditions (pH 8–9) enhance boronate solubility.

- Micellar catalysis : Use TPGS-750-M surfactant in water to create nanoreactors.

- Sonication : Ultrasonic baths temporarily disperse aggregates in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.